2-Chloro-6-fluorostyrene
Overview
Description
2-Chloro-6-fluorostyrene is an organic compound with the molecular formula C8H6ClF It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorostyrene typically involves the halogenation of styrene derivatives. One common method is the chlorination and fluorination of styrene under controlled conditions. For instance, 2-Chloro-6-fluorobenzaldehyde can be synthesized by chlorinating 2-chloro-6-fluorotoluene under illumination, followed by further chemical reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorostyrene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), sulfuric acid (H2SO4), and nitric acid (HNO3) are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 2-chloro-6-fluoro-4-bromostyrene.
Scientific Research Applications
2-Chloro-6-fluorostyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorostyrene in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution, the electron-rich aromatic ring reacts with electrophiles, forming a cationic intermediate that stabilizes through resonance . In nucleophilic aromatic substitution, the presence of electron-withdrawing groups facilitates the attack of nucleophiles on the aromatic ring, forming a Meisenheimer complex .
Comparison with Similar Compounds
Similar Compounds
2-Chlorostyrene: Similar in structure but lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorostyrene: Similar in structure but lacks the chlorine atom, affecting its chemical behavior.
6-Chlorostyrene: The chlorine atom is at a different position, leading to variations in reactivity.
Uniqueness
2-Chloro-6-fluorostyrene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution enhances its reactivity in both electrophilic and nucleophilic aromatic substitution reactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-chloro-2-ethenyl-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJOXVRGPDLFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479215 | |
Record name | 2-chloro-6-fluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196862-01-8 | |
Record name | 2-chloro-6-fluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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